molecular formula C20H36BNO4 B13057434 Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azaspiro[4.5]decane-7-carboxylate

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B13057434
M. Wt: 365.3 g/mol
InChI Key: WQQOSABCHJXLSG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate is a complex organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and esterification, to introduce the boronic ester group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can modify the ester group.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium acetate, sodium acetate, and various solvents like xylene . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology and Medicine

In biology and medicine, tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate is explored for its potential as a drug precursor.

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for creating materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action for this compound largely depends on its application. In chemical reactions, the boronic ester group acts as a key reactive site, facilitating various transformations. In biological systems, the compound’s mechanism of action would involve interactions with specific molecular targets, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate apart is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in applications where traditional boronic esters might not be suitable.

Properties

Molecular Formula

C20H36BNO4

Molecular Weight

365.3 g/mol

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C20H36BNO4/c1-17(2,3)24-16(23)22-12-8-10-20(14-22)11-9-15(13-20)21-25-18(4,5)19(6,7)26-21/h15H,8-14H2,1-7H3

InChI Key

WQQOSABCHJXLSG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC3(C2)CCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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